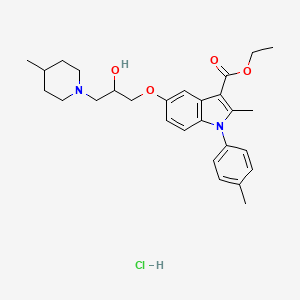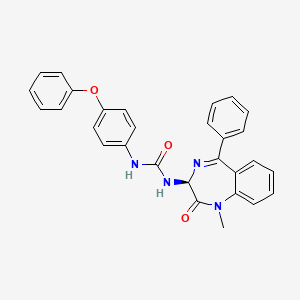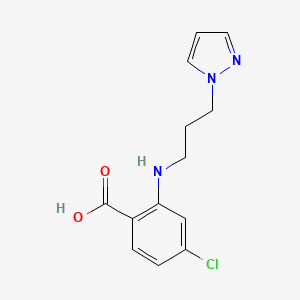
7-benzoyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“7-benzoyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one” is a chemical compound with the molecular formula C16H13NO3 . It contains a total of 35 bonds, including 22 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 seven-membered ring, 1 eleven-membered ring, 1 secondary amide (aliphatic), 1 ketone (aromatic), and 1 ether (aromatic) .
Molecular Structure Analysis
The molecule contains a total of 33 atoms, including 13 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . It also contains 2 six-membered rings, 1 seven-membered ring, and 1 eleven-membered ring .Physical And Chemical Properties Analysis
The average mass of the molecule is 267.279 Da, and the monoisotopic mass is 267.089539 Da .Scientific Research Applications
Chemistry and Biological Activity
The compound 7-benzoyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one belongs to the broader family of benzoxazepines, which have been explored for their diverse biological activities. One particular area of interest is the cytotoxic properties of benzazepines against cancer cell lines, including human promyelotic leukemia HL-60 cells. Some derivatives have shown significant cytotoxicity, attributed in part to their ability to produce radicals and enhance the decay of ascorbic acid in rat brain homogenate, suggesting potential for cancer therapy applications (Kawase, Saito, & Motohashi, 2000). Additionally, certain benzoxazepines have demonstrated the capability to inhibit the multidrug resistance (MDR) P-glycoprotein efflux pump, enhancing the effectiveness of chemotherapeutic agents (Kawase, Saito, & Motohashi, 2000).
Synthetic and Pharmacological Potential
Benzoxazepines, including this compound derivatives, are recognized for their synthetic versatility and pharmacological potential. Their applications span from anticancer, antibacterial, to antifungal activities. These compounds can interact with G-protein-coupled receptors, offering a scaffold for developing new drugs for treating neurological disorders such as Alzheimer's and Parkinson's disease (Stefaniak & Olszewska, 2021). The versatility of benzoxazepines in organic synthesis also highlights their potential as building blocks for creating novel therapeutic agents with diverse biological activities.
Antimicrobial Scaffolds
Research has shown that the benzoxazinoid class, which includes derivatives of benzoxazepines, acts as plant defense metabolites with potential applications as antimicrobial scaffolds. These compounds have been evaluated for their antimicrobial activity and have shown promise in designing new antimicrobial compounds with potent activity against pathogenic fungi and bacteria (de Bruijn, Gruppen, & Vincken, 2018).
properties
IUPAC Name |
7-benzoyl-4,5-dihydro-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-15-10-20-14-7-6-12(8-13(14)9-17-15)16(19)11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIAELUTBHIIHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)OCC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2536290.png)
![Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B2536292.png)


![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2536297.png)
![(1beta,4beta)-Bicyclo[2.2.2]oct-5-ene-2alpha-methanol](/img/structure/B2536298.png)

![5-fluoro-2-({[4-methyl-5-(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole](/img/structure/B2536302.png)
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2536305.png)
![[4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-yl)-phenyl]-acetic acid](/img/structure/B2536306.png)



